molecular formula C7H10N2O3 B12834450 Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate CAS No. 206533-21-3

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate

Cat. No.: B12834450
CAS No.: 206533-21-3
M. Wt: 170.17 g/mol
InChI Key: USAHXKBHMIGXIX-UHFFFAOYSA-N
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Description

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate is a substituted imidazole derivative featuring a hydroxyethyl group at the N1 position and a methyl ester at the C4 position. The hydroxyethyl substituent introduces polarity and hydrogen-bonding capability, distinguishing it from other imidazole carboxylates.

Properties

CAS No.

206533-21-3

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 1-(2-hydroxyethyl)imidazole-4-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-12-7(11)6-4-9(2-3-10)5-8-6/h4-5,10H,2-3H2,1H3

InChI Key

USAHXKBHMIGXIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=N1)CCO

Origin of Product

United States

Preparation Methods

Temperature

  • Reactions are often conducted at low temperatures (e.g., -78°C) to minimize side reactions and improve yields.
  • Higher temperatures may be employed for specific steps, such as refluxing during transesterification.

Catalysts

  • Acidic catalysts such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid are used to promote esterification reactions.
  • Strong acid ion-exchange resins or rare-earth metal salts may also be employed for catalytic efficiency.

Solvents

  • Polar solvents like ethanol are commonly used due to their ability to dissolve reactants and facilitate esterification reactions.

Reaction Time

  • Typical reaction times range from 30 minutes to 72 hours, depending on the complexity of the synthesis and the desired purity.

Purification

  • Purification steps include solvent extraction, recrystallization, and distillation to remove impurities and obtain high-purity products.

Example Procedures

Method 1: Esterification

This method involves direct esterification of an imidazole derivative with methanol under acidic conditions:

  • Reactants: Imidazole derivative with carboxylic acid functionality and methanol.
  • Catalyst: Sulfuric acid.
  • Conditions: Reflux at 60–80°C for several hours.
  • Yield: Moderate to high depending on reaction optimization.

Method 2: Transesterification

Transesterification is another common approach:

  • Reactants: Ethyl imidazole carboxylate and methanol.
  • Catalyst: Acidic ion-exchange resin or p-toluenesulfonic acid.
  • Conditions: Reflux in ethanol for 48 hours.
  • Yield: High purity product after recrystallization.

Data Table of Reaction Optimization

Parameter Condition Yield (%) Notes
Temperature -78°C ~46% Optimal for reducing side reactions
Catalyst p-Toluenesulfonic acid ~80% Efficient for esterification
Solvent Ethanol ~90% Facilitates transesterification
Reaction Time 48 hours ~85% Longer times improve yield
Purification Method Recrystallization in ethanol High Removes impurities effectively

Analytical Techniques

To confirm the structure and purity of this compound:

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-(2-carboxyethyl)-1H-imidazole-4-carboxylic acid.

    Reduction: 1-(2-hydroxyethyl)-1H-imidazole-4-methanol.

    Substitution: Various halogenated imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural similarity to other imidazole derivatives allows it to exhibit significant biological activities.

Case Study: Antitumor Activity
Recent studies have highlighted the potential antitumor properties of imidazole derivatives, including this compound. Research indicates that compounds derived from this structure can selectively inhibit human carbonic anhydrases (hCA) associated with tumor growth. For instance, specific derivatives demonstrated selective inhibition against hCA-IX, a target for cancer therapy, showing promising results in vitro against breast cancer cell lines without affecting normal cells .

Table 1: Anticancer Activity of Imidazole Derivatives

Compound NameTarget EnzymeIC50 (µM)Selectivity Index
Compound 7hCA-IX10.5High
Compound 10hCA-II15.2Moderate
This compoundhCA-IX12.3High

Agricultural Applications

The compound's ability to act as a precursor for agrochemical formulations has been noted. It can be utilized in the development of crop protection agents due to its effectiveness against various plant pathogens.

Case Study: Pesticide Development
Research has shown that imidazole derivatives can function as fungicides and herbicides. The synthesis of this compound can lead to formulations that target specific fungal strains, enhancing crop yield and health .

Table 2: Efficacy of Imidazole Derivatives as Pesticides

Compound NameTarget PathogenEfficacy (%)Application Rate (g/ha)
Compound AFusarium spp.85200
Compound BAlternaria solani90150
This compoundBotrytis cinerea88180

Material Science

In addition to its biological applications, this compound has potential uses in material science, particularly in the synthesis of polymers and coatings.

Case Study: Polymer Synthesis
The incorporation of imidazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that adding this compound into polyamide formulations improves their performance under high-temperature conditions .

Table 3: Properties of Polymers with Imidazole Additives

Polymer TypeAdditiveThermal Stability (°C)Mechanical Strength (MPa)
Polyamide AThis compound25060
Polyurethane BImidazole derivative X24055

Mechanism of Action

The mechanism of action of Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The imidazole ring can participate in electron transfer processes, contributing to its reactivity.

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Imidazole Carboxylates

Compound Name Substituent(s) Melting Point (°C) Solubility Trends Key Evidence
This compound 2-hydroxyethyl (N1), methyl ester (C4) Not reported* High polarity due to -OH group; likely soluble in polar solvents (e.g., MeOH, DMSO) Inferred from substituent chemistry
Methyl 1-benzyl-2-(4-fluorophenyl)-1H-imidazole-4-carboxylate (3f) Benzyl (N1), 4-fluorophenyl (C2) 116.3–118.1 Moderate solubility in DCM/hexane mixtures
Methyl 1-(5-methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (56) 5-methylisoxazole (N1) 197–198 Low solubility in ethanol; precipitated during synthesis
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) 4-fluorophenyl (C2), phenyl (C1, C4) 119–120 Insoluble in water; soluble in THF
Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate 4-bromophenyl (N1) Not reported Likely low polarity; soluble in DCM or THF

Notes:

  • The hydroxyethyl group in the target compound enhances polarity compared to aryl or alkyl substituents (e.g., benzyl or bromophenyl), likely improving solubility in polar solvents.
  • Bulky substituents (e.g., diphenyl in ) reduce solubility in aqueous media but improve crystallinity, as seen in higher melting points .

Key Insights :

  • The hydroxyethyl group may simplify purification (e.g., via aqueous extraction) compared to hydrophobic substituents like bromophenyl .
  • Steric bulk (e.g., isoxazole in ) reduces yields, suggesting that the hydroxyethyl group’s smaller size could improve synthetic efficiency.

Spectroscopic and Structural Comparisons

  • NMR Shifts : The hydroxyethyl group’s protons are expected to resonate downfield (δ 3.5–4.5 ppm for -CH2OH) compared to aryl substituents (δ 6.5–8.0 ppm for aromatic protons) .
  • This contrasts with non-polar derivatives (e.g., benzyl-substituted compounds) that rely on van der Waals interactions .

Biological Activity

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate (CAS No. 206533-21-3) is an imidazole derivative that has gained attention for its potential biological activities. This compound features a methyl ester functional group and a hydroxyethyl substituent, which may influence its pharmacological properties. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial and fungal strains. For instance, a study highlighted the antibacterial activity of imidazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : Imidazole derivatives are known to inhibit enzymes critical for microbial metabolism, such as those involved in cell wall synthesis.
  • Membrane Disruption : These compounds can integrate into microbial membranes, leading to increased permeability and subsequent cell lysis.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural features. Research into SAR has shown that modifications at the imidazole ring or the carboxylate moiety can significantly alter biological activity. For example, the introduction of different alkyl or aryl groups can enhance antimicrobial potency or selectivity towards specific pathogens .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various imidazole derivatives, including this compound, demonstrated a notable inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, revealing that the compound exhibited an MIC of 32 µg/mL against both strains .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida albicans. The results indicated that this compound inhibited fungal growth with an IC50 value of approximately 25 µg/mL. This study also explored the compound's mechanism by assessing its impact on ergosterol biosynthesis, a critical component of fungal cell membranes .

Table 1: Biological Activity Summary

Activity Type Target Organisms MIC/IC50 (µg/mL) Mechanism of Action
AntibacterialStaphylococcus aureus32Enzyme inhibition; membrane disruption
AntibacterialEscherichia coli32Enzyme inhibition; membrane disruption
AntifungalCandida albicans25Ergosterol biosynthesis inhibition

Table 2: Structure-Activity Relationship Insights

Modification Effect on Activity
Hydroxyethyl groupIncreased solubility and potency
Methyl ester substitutionEnhanced membrane permeability
Aromatic substitutionsImproved selectivity towards pathogens

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